Melamine

概述

描述

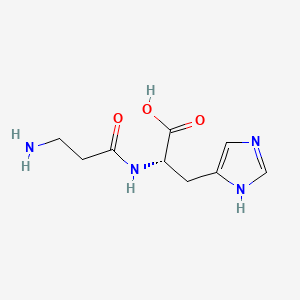

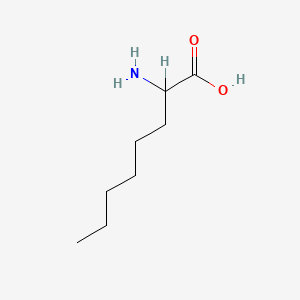

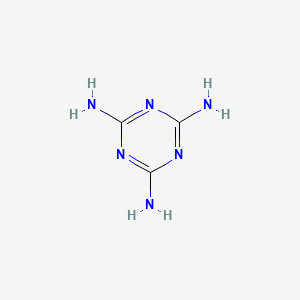

Melamine is an organic compound with the chemical formula C₃H₆N₆. It is a white crystalline substance that belongs to the family of heterocyclic organic compounds. This compound is essentially a trimer of cyanamide, consisting of a 1,3,5-triazine skeleton. It is known for its high nitrogen content, which makes it valuable in various industrial applications, particularly in the production of this compound-formaldehyde resins .

作用机制

Target of Action

Melamine is an industrially synthesized chemical used for a wide variety of applications, such as laminates, coatings, and plastics . It is primarily targeted at the renal tubules in the body . When this compound and cyanuric acid are absorbed into the bloodstream, they concentrate and interact in the urine-filled renal tubules .

Mode of Action

This compound’s mode of action involves its interaction with cyanuric acid. When these two compounds are present in the bloodstream, they form a complex that crystallizes to form large numbers of round, yellow crystals . These crystals then block and damage the renal cells that line the tubes, causing the kidneys to malfunction . This can lead to kidney stones, kidney failure, and even death .

Biochemical Pathways

This compound exposure induces apoptosis, disrupts metabolism, and affects neuronal firing properties, synaptic transmission, and cellular function . It leads to altered calcium homeostasis, increased reactive oxygen species generation, and cholinergic system dysfunction, contributing to cognitive impairment . Accumulation of insoluble this compound disrupts normal cellular functioning and impacts voltage-gated channels .

Pharmacokinetics

The pharmacokinetic profiles of this compound and cyanuric acid administered individually, administered simultaneously as the individual compounds, and administered as a preformed this compound cyanurate complex have been studied . The administration of equal amounts of each triazine as the preformed this compound cyanurate complex significantly altered the pharmacokinetics, with reduced bioavailability of both compounds, lower observed maximum serum concentrations, delayed peak concentrations, and prolonged elimination half-lives .

Result of Action

The result of this compound’s action is primarily seen in the formation of kidney stones and potential kidney failure . Ingestion of this compound may lead to reproductive damage, bladder or kidney stones, and bladder cancer . It is also an irritant when inhaled or in contact with the skin or eyes .

Action Environment

This compound is very persistent and mobile in the environment, especially in aquatic environments due to its intrinsic properties . Conventional water treatment methods are ineffective at removing it, allowing this compound to increasingly accumulate in waterways far from where it was originally emitted . This compound’s potential irreversible impacts on health and the environment warrant regulatory action now .

生化分析

Biochemical Properties

Melamine plays a role in biochemical reactions primarily through its interactions with various enzymes and proteins. It can be hydrolyzed under strongly acidic or alkaline conditions to form cyanuric acid, ammeline, and ammelide . These interactions are significant as they can lead to the formation of high molecular weight complexes that may interfere with normal biochemical processes . This compound’s high polarity makes it challenging to retain on traditional reversed-phase liquid chromatography columns, necessitating the use of hydrophilic interaction chromatography for its analysis .

Cellular Effects

This compound has been shown to have detrimental effects on various cell types and cellular processes. It can induce oxidative stress, leading to cellular damage and apoptosis . This compound also disrupts cell signaling pathways, particularly those involved in renal function, which can result in kidney damage . Additionally, it affects gene expression by altering the transcription of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to proteins and enzymes, inhibiting their normal function . For instance, this compound has been found to inhibit the activity of certain proteases, leading to the accumulation of misfolded proteins . It also interacts with nucleic acids, potentially causing mutations and disruptions in gene expression . These interactions highlight the compound’s ability to interfere with critical cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under normal conditions but can degrade into cyanuric acid, ammeline, and ammelide under extreme pH conditions . Long-term exposure to this compound has been associated with chronic kidney damage and the formation of kidney stones in in vivo studies . These findings underscore the importance of monitoring this compound’s stability and degradation products in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxicity, but at higher doses, it can cause severe renal toxicity and even death . Threshold effects have been observed, where a certain concentration of this compound leads to the formation of insoluble crystals in the kidneys, resulting in renal failure . These toxic effects highlight the need for careful dosage control in studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its hydrolysis to cyanuric acid, ammeline, and ammelide . These metabolites can further interact with enzymes and cofactors, affecting metabolic flux and metabolite levels . The presence of these metabolites can also lead to the formation of insoluble complexes, which can disrupt normal metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . This compound’s high polarity and low solubility in water affect its distribution, often leading to its accumulation in the kidneys . This accumulation is a key factor in its nephrotoxic effects.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize in the endoplasmic reticulum, where it can interfere with protein folding and processing . These effects on subcellular localization are crucial for understanding this compound’s overall impact on cellular function.

准备方法

Synthetic Routes and Reaction Conditions: Melamine is typically synthesized from urea through a series of chemical reactions. The process involves the following steps:

Heating Urea: Urea is heated to produce ammonia and isocyanic acid.

Formation of Cyanuric Acid: The isocyanic acid molecules undergo self-condensation to form cyanuric acid.

Conversion to this compound: Cyanuric acid is further heated and transformed into this compound.

Industrial Production Methods: In industrial settings, this compound is produced using high-pressure and high-temperature conditions. The process involves the catalytic decomposition of urea in the presence of ammonia. The reaction is carried out in a fluidized bed reactor, where urea is decomposed to form this compound, carbon dioxide, and ammonia. The this compound is then separated and purified through crystallization .

化学反应分析

Types of Reactions: Melamine undergoes various chemical reactions, including:

Condensation Reactions: this compound reacts with formaldehyde to form this compound-formaldehyde resins. This reaction is typically carried out under alkaline conditions.

Hydroxymethylation: In the presence of formaldehyde, this compound undergoes hydroxymethylation to form methylolthis compound, which can further react to form cross-linked polymers

Common Reagents and Conditions:

Formaldehyde: Used in the production of this compound-formaldehyde resins.

Alkaline Conditions: Typically required for the condensation reactions.

Major Products:

This compound-Formaldehyde Resins: These are durable thermosetting plastics used in laminates, dinnerware, and coatings

科学研究应用

Melamine has a wide range of applications in scientific research and industry:

相似化合物的比较

Melamine is often compared with other nitrogen-rich compounds such as:

Cyanuric Acid: Like this compound, cyanuric acid is a trimer of cyanamide and shares a similar 1,3,5-triazine skeleton. cyanuric acid is more commonly used as a disinfectant and in swimming pool maintenance.

Urea: Urea is a simpler compound with a high nitrogen content, commonly used as a fertilizer. Unlike this compound, urea does not form durable resins.

This compound’s unique combination of high nitrogen content, thermal stability, and ability to form durable resins distinguishes it from these similar compounds .

属性

IUPAC Name |

1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSHMPZPIAZGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6, Array | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25778-04-5, Array | |

| Record name | 1,3,5-Triazine-2,4,6-triamine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25778-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6020802 | |

| Record name | Melamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melamine appears as colorless to white monoclinic crystals or prisms or white powder. Sublimes when gently heated. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Colorless to white solid; [ICSC] White powder; [MSDSonline], Solid, COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Melamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Melamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Very slightly sol in hot alc; insol in ether, Sparingly sol in glycol, glycerol, pyridine; very slightly sol in ethanol; insol in benzene, carbon tetrachloride, In water, 3.23X10+3 mg/L at 20 °C, 3.24 mg/mL at 20 °C, Solubility in water: poor | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.573 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.573 at 14 °C, 1574 kg/m³ | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.34 (Air= 1) | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

50 mmHg at 599 °F (NTP, 1992), VP: 50 mm Hg at 315 °C, 3.59X10-10 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 6.7 | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic prisms, Monoclinic colorless prisms or crystals, White, monoclinic crystals | |

CAS No. |

108-78-1, 5432-64-4 | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Melamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8152 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MELAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Melamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3GP2YSD88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

653 °F (decomposes) (NTP, 1992), 354 °C, 345 °C, No melting point; decomposes at >345 °C | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream effects of melamine accumulation in the kidneys?

A2: this compound-induced crystal formation disrupts normal kidney function. This can lead to decreased urine output, elevated blood urea nitrogen (BUN) and creatinine levels, indicating impaired kidney function. [, ]

Q2: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C3H6N6, and its molecular weight is 126.12 g/mol. []

Q3: What are the key spectroscopic features that identify this compound?

A4: this compound exhibits a distinct Raman band at 676 cm-1, allowing for its identification in various matrices, such as milk powder. [] Terahertz time-domain spectroscopy (THz-TDS) reveals characteristic absorption peaks at 1.98 and 2.24 THz. []

Q4: How does this compound enhance the properties of materials like coatings and foams?

A5: this compound is a key component in this compound-formaldehyde resins (MFRs), widely used in coatings, laminates, and foams. this compound enhances hardness, flame retardancy, and chemical resistance in these applications. [, ]

Q5: What are the limitations of this compound-formaldehyde resins in terms of stability?

A6: MFRs can be susceptible to hydrolysis under acidic conditions, leading to degradation and reduced performance. This is particularly problematic in high-solids coatings exposed to acidic environments. []

Q6: Can this compound be used to enhance the performance of catalysts?

A7: Research shows that modifying platinum catalysts with this compound can significantly enhance their activity and durability for the oxygen reduction reaction (ORR) in fuel cells. []

Q7: How does this compound modification affect the catalytic activity in fuel cells?

A8: this compound destabilizes Pt-OH species on the catalyst surface, which are intermediates in the ORR. This destabilization facilitates the reaction, leading to improved activity. []

Q8: How can computational methods be used to assess the risks associated with this compound and its analogues?

A9: Quantitative Structure-Activity Relationship (QSAR) models can predict the probability of toxicological endpoints, such as allergic contact dermatitis and sensory irritation, for this compound and its analogues. []

Q9: How can QSAR models contribute to risk management strategies for this compound?

A10: By predicting NOEL (No Observed Effect Level) values, QSAR models provide a basis for quantitative risk assessment. This information supports informed decisions regarding safe exposure limits and regulatory measures. []

Q10: How do structural modifications of this compound impact its properties?

A10: This question requires further investigation based on the provided research papers, as specific SAR studies for this compound were not included.

Q11: What are the regulatory guidelines regarding this compound levels in food products?

A13: The FDA has set a safety limit for this compound in infant formula at 1 ppm. This limit aims to minimize the risk of this compound-induced kidney problems in infants. []

Q12: What measures are in place to ensure compliance with this compound regulations in the food industry?

A14: Monitoring programs and analytical methods, such as HPLC-MS/MS, are employed to detect and quantify this compound levels in food products, ensuring adherence to established safety limits. [, ]

Q13: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A15: this compound is poorly absorbed in the digestive tract. Once absorbed, it is distributed to various tissues, with a tendency to accumulate in the kidneys. It undergoes minimal metabolism and is primarily excreted unchanged in urine. [, ]

Q14: How does the ADME profile of this compound contribute to its toxicity?

A16: The low metabolism and preferential excretion through urine, coupled with its propensity to form crystals with cyanuric acid, contribute to this compound's nephrotoxic potential. [, ]

Q15: What animal models are used to study this compound toxicity?

A17: Rats are commonly used to investigate the toxicological effects of this compound. Studies have shown that this compound exposure can lead to kidney damage, crystal formation, and adverse effects on embryo-fetal development in rats. [, ]

Q16: Are there known mechanisms of resistance to this compound toxicity?

A16: This question requires further investigation as the provided research papers did not focus on this compound resistance mechanisms.

Q17: What are the acute and chronic toxic effects of this compound exposure?

A19: Acute toxicity studies in mice have shown that this compound can cause lethargy, respiratory distress, and kidney damage. Chronic exposure can lead to kidney stones, urinary tract blockage, and renal failure. []

Q18: What are the long-term health implications of this compound exposure?

A20: While research on the long-term effects of low-level this compound exposure is ongoing, concerns remain regarding potential chronic kidney disease and other health issues. []

Q19: Are there specific biomarkers for monitoring this compound-induced kidney injury?

A22: Elevated levels of urinary biomarkers, such as N-Acetyl-β-d-glucosaminidase (NAG), can indicate renal tubular injury associated with this compound exposure. []

Q20: How can oxidative stress biomarkers be used to assess this compound toxicity?

A23: Increased urinary malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggest that this compound exposure can induce oxidative stress, contributing to its toxic effects. []

Q21: What analytical techniques are used to detect and quantify this compound in food products?

A24: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a widely used technique for sensitive and selective this compound detection and quantification. [, ]

Q22: What are the advantages of using Raman spectroscopy for this compound detection?

A25: Raman spectroscopy provides a rapid and non-destructive method for screening this compound in food products without requiring extensive sample preparation. []

Q23: How does this compound contamination affect the environment?

A26: this compound can enter the environment through industrial wastewater and improper disposal of this compound-containing products, potentially contaminating soil and water sources. []

Q24: What are the implications of this compound persistence in the environment?

A27: this compound's persistence raises concerns regarding its potential for bioaccumulation in the food chain and long-term ecological effects, warranting further investigation. []

Q25: How are analytical methods for this compound detection validated?

A29: Method validation involves assessing parameters such as linearity, accuracy, precision, and specificity to ensure reliable and robust results. [, ]

Q26: What quality control measures are employed to prevent this compound contamination in food production?

A30: Strict quality control measures, including raw material sourcing, production process monitoring, and finished product testing, are crucial for preventing this compound contamination and ensuring food safety. []

Q27: Are there viable alternatives to this compound in its various applications?

A35: The search for safer and more sustainable alternatives to this compound in applications like flame retardants and resins is an active area of research. [, ]

Q28: How can this compound-containing waste be managed effectively?

A36: Proper disposal and treatment of this compound-containing waste are crucial for preventing environmental contamination. Exploring recycling options for this compound-based materials is essential for sustainable waste management. []

Q29: What research tools and resources are essential for advancing our understanding of this compound?

A37: Advanced analytical techniques like HPLC-MS/MS, Raman spectroscopy, and computational modeling tools like QSAR are vital for characterizing, quantifying, and predicting the behavior of this compound. [, , ]

Q30: What are examples of cross-disciplinary research efforts related to this compound?

A39: The this compound contamination incidents have spurred collaborative research efforts involving analytical chemists, toxicologists, food scientists, and regulatory agencies to develop sensitive detection methods, understand the mechanisms of toxicity, and establish safety guidelines. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。